molecular formula C5H8F2O B6283109 rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis CAS No. 2708283-16-1

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis

Cat. No. B6283109
CAS RN: 2708283-16-1
M. Wt: 122.1
InChI Key:
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Description

Rac-(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis (hereafter referred to as DFMC) is an organic compound of interest to the scientific research community. It is a chiral compound, meaning it has two mirror image forms, and is composed of a cyclopropyl group and a difluoromethyl group. DFMC has been studied for its potential applications in various areas of scientific research, such as synthetic organic chemistry, drug development, and biochemistry.

Scientific Research Applications

DFMC has been studied for its potential applications in various areas of scientific research. It has been used in the synthesis of other chiral compounds, such as enantiomerically pure compounds. It has also been used in the development of drugs and other pharmaceuticals, as well as in the study of biochemical processes. DFMC is also of interest in the study of enzymes, as it can be used to study the effects of chirality on enzyme activity.

Mechanism of Action

DFMC has been studied for its potential effects on biochemical and physiological processes. It is believed to interact with enzymes and other proteins in the body, which may lead to changes in their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, leading to changes in drug metabolism. Additionally, it has been shown to interact with receptors in the body, which may lead to changes in receptor activity and the regulation of various physiological processes.
Biochemical and Physiological Effects
DFMC has been studied for its potential effects on biochemical and physiological processes. It has been shown to have inhibitory effects on certain enzymes involved in drug metabolism, leading to changes in drug metabolism. It has also been shown to interact with receptors in the body, which may lead to changes in receptor activity and the regulation of various physiological processes. Additionally, it has been shown to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

DFMC has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively stable compound, meaning it can be stored and used for extended periods of time without significant degradation. Additionally, it is relatively inexpensive and easy to obtain. However, DFMC is a chiral compound, meaning it has two mirror image forms, and it can be difficult to separate the two forms in a laboratory setting. Additionally, it can be difficult to determine the exact concentration of DFMC in a given sample, as it is not easily measured.

Future Directions

There are a number of potential future directions for the study of DFMC. These include further investigation into its potential effects on biochemical and physiological processes, as well as its potential applications in the development of drugs and other pharmaceuticals. Additionally, further study into the mechanism of action of DFMC could lead to a better understanding of how it interacts with enzymes and receptors in the body. Additionally, further research into the synthesis of DFMC could lead to the development of more efficient and cost-effective methods for synthesizing the compound. Finally, further research into the separation and quantification of the two mirror image forms of DFMC could lead to more accurate measurements of the compound in laboratory experiments.

Synthesis Methods

DFMC can be synthesized through a variety of methods, including the use of a Grignard reaction and the Wittig reaction. The Grignard reaction involves the reaction of an alkyl halide with a Grignard reagent to produce an alcohol. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt to form an alkene. Both of these methods can be used to synthesize DFMC.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis involves the conversion of commercially available starting materials to the target compound through a series of chemical reactions.", "Starting Materials": [ "1,1-difluoro-2-bromoethane", "cyclopropane", "magnesium", "methanol", "diethyl ether", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Preparation of cyclopropane-1,1-dimethanol", "React 1,1-difluoro-2-bromoethane with magnesium in dry diethyl ether to obtain 1,1-difluoro-2-magnesiumbromoethane", "Add cyclopropane to the reaction mixture and stir for several hours to obtain cyclopropane-1,1-dimethanol", "Step 2: Preparation of rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis", "React cyclopropane-1,1-dimethanol with sodium hydroxide in methanol to obtain sodium cyclopropane-1,1-dimethoxide", "Add 1,1-difluoro-2-magnesiumbromoethane to the reaction mixture and stir for several hours to obtain rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis", "Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether", "Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the target compound" ] }

CAS RN

2708283-16-1

Product Name

rac-[(1R,2S)-2-(difluoromethyl)cyclopropyl]methanol, cis

Molecular Formula

C5H8F2O

Molecular Weight

122.1

Purity

95

Origin of Product

United States

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